![molecular formula C11H8ClNO2 B2572769 2-Chloro-7-methylquinoline-3-carboxylic acid CAS No. 155983-19-0](/img/structure/B2572769.png)
2-Chloro-7-methylquinoline-3-carboxylic acid
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Description
2-Chloro-7-methylquinoline-3-carboxylic acid is a quinoline derivative . Quinolines are aromatic compounds formed from benzene rings and fused to these rings with pyridine heterocyclic system .
Synthesis Analysis
The synthesis of quinoline derivatives like 2-Chloro-7-methylquinoline-3-carboxylic acid often involves multicomponent one-pot reactions . Various nucleophiles can be introduced into 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde by substitution of chlorine using different reaction conditions .Molecular Structure Analysis
The molecular structure of 2-Chloro-7-methylquinoline-3-carboxylic acid can be analyzed using techniques like IR spectroscopy and NMR . For example, the IR spectrum can provide information about functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-7-methylquinoline-3-carboxylic acid can be analyzed based on the reactivity of the quinoline ring and the carboxylic acid group . For example, the carboxylic acid group can undergo reactions like esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-7-methylquinoline-3-carboxylic acid can be determined using techniques like melting point determination and spectroscopic analysis .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-7-methylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-3-7-5-8(11(14)15)10(12)13-9(7)4-6/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVCVRKPLHOFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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